Delta-Guanidinovaleric acid (DGVA) is a naturally occurring guanidino compound found in various mammalian tissues, including the brain, liver, muscle, and kidney. [] It plays a significant role in biochemical and neurological research, particularly in the context of epilepsy, uremia, and hyperargininemia. [] DGVA is classified as a structural analog of gamma-aminobutyric acid (GABA), an important inhibitory neurotransmitter in the central nervous system. []
Delta-Guanidinovaleric acid is a lesser-known but significant compound in the realm of biochemistry, particularly in relation to amino acid metabolism. It is classified as an organonitrogen compound and an organooxygen compound, sharing functional characteristics with delta-amino acids. This compound plays a role in various metabolic pathways and has garnered attention for its potential implications in clinical and nutritional contexts.
Delta-Guanidinovaleric acid is derived from the metabolism of amino acids, specifically through the synthesis involving guanidinoacetate and 5-aminovaleric acid. Its classification falls under guanidino compounds, which are characterized by the presence of a guanidine group. These compounds are often studied for their physiological roles and potential therapeutic applications.
The synthesis of delta-Guanidinovaleric acid can be accomplished through several methods, notably:
The synthesis typically requires controlled conditions to ensure high yield and purity. Parameters such as temperature, pH, and reaction time are critical for optimizing the process.
Delta-Guanidinovaleric acid has a molecular formula of and a molecular weight of approximately 157.19 g/mol. The structure includes a guanidine group attached to a valeric acid backbone, which contributes to its biochemical properties. The spatial arrangement of atoms within the molecule influences its reactivity and interaction with biological systems.
Delta-Guanidinovaleric acid participates in various biochemical reactions, primarily as an intermediate in metabolic pathways involving creatine synthesis. Key reactions include:
The kinetics of these reactions depend on factors such as enzyme availability, substrate concentration, and the presence of cofactors.
The mechanism of action for delta-Guanidinovaleric acid primarily revolves around its role in amino acid metabolism and its involvement in energy production pathways. It acts as a precursor for creatine synthesis, which is crucial for energy storage and transfer in muscle tissues.
Studies have shown that alterations in delta-Guanidinovaleric acid levels can correlate with various health conditions, particularly those affecting renal function .
Delta-Guanidinovaleric acid has several scientific uses:
delta-Guanidinovaleric acid (DGVA), systematically named 5-(diaminomethylideneamino)pentanoic acid, is an endogenous guanidino compound with the molecular formula C₆H₁₃N₃O₂ and a molecular weight of 159.19 g/mol [4] . Its structure features a five-carbon aliphatic chain terminating in a carboxylic acid group at one end and a guanidinium group at the δ-position (Figure 1). The guanidinium group—comprising a central carbon bonded to three nitrogen atoms—confers strong basicity (pKa ~12.44), while the carboxylic acid (pKa ~4.35) enables zwitterionic formation in physiological conditions [9]. Key identifiers include:
DGVA exhibits high water solubility due to its polar functional groups but limited membrane permeability. Its instability arises from susceptibility to decarboxylation (forming γ-guanidinobutyric acid) and oxidation, complicating isolation and quantification in biological matrices [6] [8].
Table 1: Chemical and Physical Properties of DGVA
Property | Value |
---|---|
Molecular Formula | C₆H₁₃N₃O₂ |
Molecular Weight | 159.19 g/mol |
CAS Number | 462-93-1 |
Ionization (pKa) | Acidic: 4.35; Basic: 12.44 |
Key Functional Groups | δ-Guanidinyl, Carboxyl |
Solubility | High in water |
Instability Factors | Decarboxylation, Oxidation |
DGVA was first identified in the late 20th century during investigations into guanidino compound metabolism. A pivotal 1987 study by Shiraga et al. demonstrated its role as an endogenous GABA-receptor antagonist. Topical application of DGVA (0.3 nmol) onto rat sensorimotor cortex induced spike discharges on electroencephalograms (EEGs) within 5–10 minutes. These discharges were suppressed by GABAergic agonists (e.g., muscimol) but not by conventional antiepileptics like phenobarbital, confirming its specific antagonism at GABA receptors [2].
Endogenously, DGVA arises primarily from arginine catabolism. It accumulates in:
DGVA belongs to a class of neuroactive guanidino compounds with structural similarities but distinct biochemical roles (Table 2). Key comparisons include:
Structurally, extending the aliphatic chain by one carbon relative to γ-aminobutyric acid (GABA) enhances DGVA’s affinity for GABA receptors. Its guanidinyl group enables ionic interactions with receptor sites, unlike unsubstituted carboxylic acids like argininic acid [2] [8].
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1